Fmoc-L-Dap(Boc-Aoa)-OH

Vue d'ensemble

Description

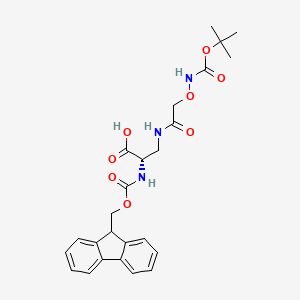

Fmoc-L-Dap(Boc-Aoa)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of L-2,3-diaminopropionic acid, modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups. These modifications make it useful in solid-phase peptide synthesis (SPPS) by protecting reactive groups during the synthesis process.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Dap(Boc-Aoa)-OH typically involves multiple steps:

Protection of Amino Groups: The amino groups of L-2,3-diaminopropionic acid are protected using Fmoc and Boc groups.

Coupling Reactions: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like HBTU or DIC.

Deprotection: The Fmoc and Boc groups are removed under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using automated synthesizers for efficiency, and employing rigorous purification techniques like HPLC.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

Reduction: Reduction reactions can be used to remove protecting groups.

Substitution: Nucleophilic substitution reactions can occur at the amino groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield oxidized derivatives, while reduction would yield deprotected amino acids.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-L-Dap(Boc-Aoa)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the sequential addition of amino acids to create complex peptide chains. The Boc (tert-butoxycarbonyl) group provides additional stability and protection during synthesis.

- Case Study: Custom Peptide Synthesis

Bioconjugation and Drug Development

The incorporation of this compound into peptide sequences has shown promise in bioconjugation strategies, particularly in developing targeted drug delivery systems.

- Example: Targeted Delivery Systems

The structural characteristics of this compound allow for modulation of biological activities through alterations in charge and hydrophobicity. This is particularly relevant in designing peptides that interact with nucleic acids or proteins.

- Research Insight: Coulombic Interactions

- A study highlighted how manipulating Coulombic interactions between ionizable Dap side chains can tune the functional pH response of peptides, impacting their nucleic acid transfer capabilities and reducing cytotoxicity . This finding underscores the potential for this compound in developing safer therapeutic agents.

Materials Science

In addition to biological applications, this compound plays a role in materials science, particularly in creating biomimetic materials that can mimic natural tissues.

- Application: Biomaterials Development

Analytical Techniques

This compound is also employed in various analytical techniques, including mass spectrometry and chromatography, to analyze peptide structures and behaviors.

- Example: Mass Spectrometry

Summary Table of Applications

Mécanisme D'action

The mechanism of action of Fmoc-L-Dap(Boc-Aoa)-OH involves its role as a building block in peptide synthesis. The protecting groups (Fmoc and Boc) prevent unwanted side reactions during the synthesis process. Once the desired peptide sequence is assembled, the protecting groups are removed to yield the final product.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-L-Lys(Boc)-OH: Another amino acid derivative used in peptide synthesis.

Fmoc-L-Orn(Boc)-OH: Similar in structure and function, used for incorporating ornithine into peptides.

Uniqueness

Fmoc-L-Dap(Boc-Aoa)-OH: is unique due to its specific structure, which allows for the incorporation of L-2,3-diaminopropionic acid into peptides. This can be useful for introducing specific functional groups or studying the effects of this amino acid in peptides.

Activité Biologique

Fmoc-L-Dap(Boc-Aoa)-OH is a synthetic amino acid derivative of L-2,3-diaminopropionic acid, characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups. This compound is primarily utilized in peptide synthesis and has significant implications in biological research, particularly in the study of protein interactions and drug development.

- Chemical Formula : C₂₃H₂₆N₂O₆

- Molecular Weight : 426.47 g/mol

- CAS Number : 162558-25-0

The biological activity of this compound is largely attributed to its role as a building block in solid-phase peptide synthesis (SPPS). The protecting groups (Fmoc and Boc) are crucial for preventing side reactions during peptide assembly. Once the desired peptide sequence is constructed, these groups can be selectively removed to yield functional peptides suitable for biological applications.

Applications in Biological Research

- Peptide Synthesis : this compound serves as a critical component in the synthesis of complex peptides, allowing for the incorporation of specific amino acids into peptide chains. This is essential for creating peptides with tailored biological activities.

- Protein-Protein Interactions : Research has demonstrated that this compound can be employed to study Coulombic interactions between ionizable side chains, which can influence peptide behavior in biological systems .

- Drug Development : The compound has potential applications in developing peptide-based drugs. Its ability to modify peptides enhances their efficacy and specificity, particularly in targeting specific biological pathways while minimizing side effects .

Case Studies and Research Findings

- A study highlighted the manipulation of Coulombic interactions using this compound to tune the functional pH response of peptides. This manipulation led to alterations in nucleic acid transfer and hydrogen bonding capabilities, resulting in reduced cytotoxicity compared to traditional peptide constructs .

- Another investigation focused on synthesizing analogues incorporating this compound into therapeutic peptides, demonstrating its effectiveness in modulating hydrophobicity and enhancing bioavailability through strategic acylation .

Comparative Analysis

The following table compares this compound with similar compounds used in peptide synthesis:

| Compound | Unique Features | Applications |

|---|---|---|

| Fmoc-Lys(Boc)-OH | Contains lysine; basic amino acid | Peptide synthesis, enzyme studies |

| Fmoc-Orn(Boc)-OH | Incorporates ornithine; similar structure | Used for studying protein interactions |

| This compound | Incorporates 2,3-diaminopropionic acid; unique side chain | Targeted drug development, protein-protein interactions |

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O8/c1-25(2,3)36-24(33)28-35-14-21(29)26-12-20(22(30)31)27-23(32)34-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,29)(H,27,32)(H,28,33)(H,30,31)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRQNEDYPNTPKW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NOCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373240 | |

| Record name | Fmoc-L-Dap(Boc-Aoa)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600153-12-6 | |

| Record name | Fmoc-L-Dap(Boc-Aoa)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.